Cas no 893612-22-1 (5-Bromo-3-1,4diazepan-1-yl-pyrazin-2-ylamine)

5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a bromo group and a 1,4-diazepane moiety. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The bromo substituent enhances electrophilic properties, facilitating further functionalization via cross-coupling reactions, while the diazepane ring contributes to conformational flexibility and binding affinity in biologically active molecules. Its well-defined molecular architecture makes it valuable for medicinal chemistry research, particularly in the development of kinase inhibitors or CNS-targeting compounds. The compound’s purity and stability under standard conditions ensure reliable performance in synthetic applications.
5-Bromo-3-1,4diazepan-1-yl-pyrazin-2-ylamine structure
893612-22-1 structure
Product Name:5-Bromo-3-1,4diazepan-1-yl-pyrazin-2-ylamine
CAS No:893612-22-1
MF:C9H14BrN5
MW:272.144959926605
MDL:MFCD08056176
CID:714557
PubChem ID:16740450
Update Time:2025-11-02

5-Bromo-3-1,4diazepan-1-yl-pyrazin-2-ylamine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine
    • 2-Pyrazinamine,5-bromo-3-(hexahydro-1H-1,4-diazepin-1-yl)-
    • 5-bromo-3-(hexahydro-1H-1,4-diazepin-1-yl)-2-Pyrazinamine
    • 5-BROMO-3-[1,4]DIAZEPAN-1-YL-PYRAZIN-2-YLAMINE
    • GL-0628
    • MFCD08056176
    • DTXSID70587510
    • 893612-22-1
    • FT-0736375
    • AKOS005256986
    • 5-Bromo-3-1,4diazepan-1-yl-pyrazin-2-ylamine
    • MDL: MFCD08056176
    • Inchi: 1S/C9H14BrN5/c10-7-6-13-8(11)9(14-7)15-4-1-2-12-3-5-15/h6,12H,1-5H2,(H2,11,13)
    • InChI Key: SHBAZYWQPREMSZ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=N1)N1CCNCCC1)N

Computed Properties

  • Exact Mass: 271.04300
  • Monoisotopic Mass: 271.04326g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.6
  • Topological Polar Surface Area: 67.1Ų

Experimental Properties

  • Density: 1.509
  • Boiling Point: 432.324°C at 760 mmHg
  • Flash Point: 215.262°C
  • Refractive Index: 1.61
  • PSA: 67.07000
  • LogP: 1.59600

5-Bromo-3-1,4diazepan-1-yl-pyrazin-2-ylamine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-3-1,4diazepan-1-yl-pyrazin-2-ylamine Pricemore >>

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5-Bromo-3-1,4diazepan-1-yl-pyrazin-2-ylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:893612-22-1)5-Bromo-3-1,4diazepan-1-yl-pyrazin-2-ylamine
Order Number:A1187767
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:04
Price ($):389.0
Email:sales@amadischem.com

Additional information on 5-Bromo-3-1,4diazepan-1-yl-pyrazin-2-ylamine

5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine: A Comprehensive Overview of Its Properties and Applications

5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine (CAS No. 893612-22-1) is a heterocyclic compound that has garnered significant attention in pharmaceutical research and medicinal chemistry. This brominated pyrazine derivative features a unique 1,4-diazepane substitution pattern, making it a valuable scaffold for drug discovery and development. With the increasing demand for novel therapeutic agents, compounds like 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine are being extensively studied for their potential applications in treating various diseases.

The molecular structure of 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine combines a pyrazine core with a bromine atom at the 5-position and a 1,4-diazepane moiety at the 3-position. This arrangement imparts distinct physicochemical properties, including moderate lipophilicity and hydrogen bonding capacity, which are crucial for drug-like characteristics. Researchers are particularly interested in how these structural features influence the compound's biological activity and pharmacokinetic profile.

Recent studies have explored the potential of 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine as a building block for kinase inhibitors, given the importance of pyrazine derivatives in this class of therapeutic agents. The compound's ability to interact with various enzyme active sites makes it a promising candidate for developing treatments targeting cancer, inflammatory diseases, and neurological disorders. These applications align with current healthcare trends focusing on personalized medicine and targeted therapies.

The synthesis of 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity and yield. Pharmaceutical chemists often employ nucleophilic aromatic substitution reactions to introduce the 1,4-diazepane moiety, followed by bromination at the 5-position. The compound's structure-activity relationship (SAR) studies are crucial for optimizing its therapeutic potential while minimizing unwanted side effects.

From a commercial perspective, 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine serves as an important pharmaceutical intermediate for research institutions and drug development companies. The growing market for small molecule therapeutics has increased demand for such specialized compounds. Suppliers typically offer this chemical with comprehensive analytical data, including HPLC purity certificates and NMR spectra, to meet the stringent requirements of pharmaceutical applications.

Environmental and safety considerations for handling 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, researchers should employ proper personal protective equipment (PPE) when working with this material. The compound's stability profile suggests it should be stored in cool, dry conditions away from strong oxidizers to maintain its integrity over time.

Future research directions for 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine may explore its potential in combinatorial chemistry libraries or as a precursor for more complex drug candidates. The compound's versatility makes it suitable for various medicinal chemistry modifications, potentially leading to breakthrough therapies in areas such as precision oncology or neurodegenerative disease treatment. These applications correspond with current pharmaceutical industry priorities and patient needs.

Analytical characterization of 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine employs standard techniques including mass spectrometry, infrared spectroscopy, and X-ray crystallography when single crystals can be obtained. These methods confirm the compound's identity and purity, which are essential for reliable research outcomes. The availability of detailed spectral data facilitates its use in structure-based drug design projects.

The patent landscape surrounding 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine and related compounds continues to evolve as researchers discover new applications. Intellectual property considerations are particularly important in this field, given the compound's potential as a drug discovery scaffold. Companies active in this space often combine this building block with other pharmacophores to create novel chemical entities with improved therapeutic profiles.

From a regulatory standpoint, 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine is primarily used in research settings and is not currently approved as an active pharmaceutical ingredient. However, its derivatives may progress through various stages of drug development pipelines, subject to rigorous safety and efficacy testing. The compound's relatively simple structure allows for efficient scale-up synthesis when promising leads are identified.

In conclusion, 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine represents an important tool in modern medicinal chemistry research. Its unique structural features and versatility make it valuable for developing new therapeutic agents addressing unmet medical needs. As the pharmaceutical industry continues to innovate, compounds like this will play a crucial role in advancing drug discovery and improving patient outcomes worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:893612-22-1)5-Bromo-3-1,4diazepan-1-yl-pyrazin-2-ylamine
A1187767
Purity:99%
Quantity:1g
Price ($):389.0
Email